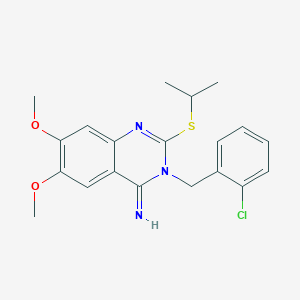

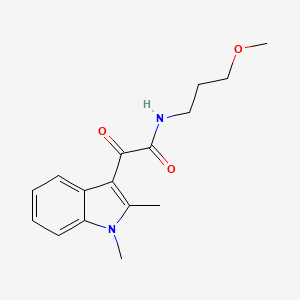

3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine" is a derivative of the quinazolinimine family, which is known for its diverse biological activities. Quinazolinimines have been studied extensively due to their potential therapeutic applications, including their hypotensive and cytotoxic effects on various cell lines, such as human acute promyelocytic leukemia cells .

Synthesis Analysis

The synthesis of quinazolinimine derivatives typically involves the reaction of substituted anilines with compounds like (E)-N-(2-cyanophenyl)benzimidoyl chloride, leading to the formation of C2, N3-substituted quinazoliniminium chlorides . Another approach includes the cyclization of N'-(5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl)-N,N-dimethylformamidine to yield various 4-(3-chlorophenylamino)-6-methoxy quinazoline derivatives . These methods provide a direct and flexible route to synthesize a wide range of substituted quinazolinimines.

Molecular Structure Analysis

Quinazolinimines exhibit a heteroaromatic fused ring system that can be further modified to enhance their biological activity. The molecular structure of these compounds is characterized by techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analysis . The peripheral delocalization in the heteroaromatic portion of the fused ring system is a common feature, which can influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Quinazolinimines can undergo various chemical reactions, including cyclization and substitution, to form a diverse array of derivatives. For instance, 1-chloro-1,3-bis(dimethylamino)-2-azapropenylium salts, which are intermediates in the synthesis of quinazolinimines, can react with simple amidines to yield 1,3,5-triazines or with N,N-dimethylamidines to give pyrimidines . These reactions expand the chemical space of quinazolinimines, allowing for the exploration of new biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinimines, such as solubility, melting point, and stability, are crucial for their potential as therapeutic agents. The antimicrobial and antioxidant potential of newly synthesized quinazolinimines has been explored, with some compounds showing potent inhibitory action against bacterial strains and significant free radical scavenging activity . The isomeric molecules of quinazolinimines can be linked into hydrogen-bonded dimers or pi-stacked chains, which can affect their physical properties and bioavailability .

科学的研究の応用

Medicinal Chemistry Insights

Quinazoline derivatives, including compounds like 3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine, are crucial in medicinal chemistry due to their broad biological activities. Quinazoline and its derivatives are part of an important class of heterocycles found in over 200 naturally occurring alkaloids. These compounds have been synthesized and modified to create new potential medicinal agents, showing promise in antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Optoelectronic Applications

Research has expanded into the use of quinazoline derivatives for optoelectronic materials. Quinazolines have been incorporated into π-extended conjugated systems, proving valuable for creating novel optoelectronic materials. This includes their use in organic light-emitting diodes (OLEDs), where they contribute to the development of highly efficient red phosphorescent OLEDs and potential structures for nonlinear optical materials and colorimetric pH sensors. The exploration of quinazoline and pyrimidine derivatives in iridium complexes showcases their efficiency as phosphorescent materials for OLEDs, highlighting the versatile applications of quinazoline derivatives beyond medicinal chemistry (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Research

Quinazoline derivatives have garnered attention in anticancer research, with several patents and studies highlighting their potential as anticancer drugs. Their ability to inhibit EGFR and other therapeutic protein targets makes them promising candidates for cancer treatment. The structural diversity observed in patented quinazoline compounds reflects the vast applications and ongoing development in this area, underscoring the promise of novel quinazoline compounds in anticancer therapies (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

特性

IUPAC Name |

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-propan-2-ylsulfanylquinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O2S/c1-12(2)27-20-23-16-10-18(26-4)17(25-3)9-14(16)19(22)24(20)11-13-7-5-6-8-15(13)21/h5-10,12,22H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJIODRLDNFMEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC=CC=C3Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-chlorobenzoate](/img/structure/B2522478.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2522483.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2522484.png)

![8-(4-bromophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2522486.png)

![Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate](/img/structure/B2522494.png)

![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522495.png)

![[R,(+)]-beta-Methylcyclohexane-1-butanol](/img/structure/B2522497.png)